1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one

Medicinal Chemistry Drug Design Physicochemical Properties

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one (CAS 1804199-88-9) is a chlorinated aryl ketone featuring a hydroxymethyl substituent on the phenyl ring. It belongs to the class of α-chloro-α-aryl ketones, which serve as versatile building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
Cat. No. B14049894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1CO)Cl
InChIInChI=1S/C10H11ClO2/c1-7(13)10(11)9-5-3-2-4-8(9)6-12/h2-5,10,12H,6H2,1H3
InChIKeyLNZHRLUJDODLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one: Structural Profile and Procurement-Relevant Identity for Organic Synthesis


1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one (CAS 1804199-88-9) is a chlorinated aryl ketone featuring a hydroxymethyl substituent on the phenyl ring. It belongs to the class of α-chloro-α-aryl ketones, which serve as versatile building blocks in medicinal chemistry and organic synthesis. The compound has a molecular formula of C10H11ClO2 and a molecular weight of 198.65 g/mol . Its commercial availability typically specifies a purity of ≥95% , meeting research-grade procurement standards. The dual functional groups—a chloro leaving group and a primary alcohol—enable orthogonal reactivity pathways, distinguishing it from simpler phenylpropanone analogs that lack this reactive duality.

Orthogonal reactive sites: α-chloro leaving group and benzylic alcohol for parallel derivatization
Research-grade purity ≥95% suitable for multistep synthesis and hit-to-lead campaigns
Medicinal chemistry building block enabling diverse C–N, C–O, and C–C bond formations

Why 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one Cannot Be Replaced by Simpler Phenylpropanone Analogs in Synthetic Workflows


The ortho-hydroxymethyl and α-chloro substituents in 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one impart a distinct electronic and steric environment that is absent in non-hydroxymethylated or non-chlorinated analogs such as 1-phenylpropan-2-one or 1-(2-(hydroxymethyl)phenyl)propan-2-one. The chlorine atom serves as a leaving group for nucleophilic displacement, while the hydroxymethyl group provides a handle for esterification, oxidation, or etherification . In contrast, the non-chlorinated analog 1-(2-(hydroxymethyl)phenyl)propan-2-one (MW 164.20 g/mol) lacks the electrophilic α-chloro site, limiting its use in substitution cascades. Similarly, 1-chloro-1-phenylpropan-2-one (MW 168.62 g/mol) lacks the hydroxymethyl hydrogen-bond donor, reducing aqueous solubility and altering reactivity in aqueous or biological environments. These structural differences translate into measurable variations in physicochemical properties (LogP, H-bond capacity) and synthetic utility, making direct substitution without process re-optimization unlikely.

This Compound
Contains α-chloro leaving group for nucleophilic displacement
1-(2-(Hydroxymethyl)phenyl)propan-2-one (non-chlorinated)
Lacks electrophilic α-site, limiting substitution cascades
This Compound
Hydroxymethyl group provides H-bond donor/acceptor and aqueous solubility handle
1-Chloro-1-phenylpropan-2-one (non-hydroxymethyl)
Missing benzylic alcohol reduces polarity and may alter reactivity in protic environments

Quantitative Differentiation: How 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one Compares to Its Closest Analogs


Molecular Weight Increase of 34.45 g/mol vs. Non-Chlorinated Analog Alters Lipinski Compliance and Drug-Likeness Parameters

1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one has a molecular weight of 198.65 g/mol, which is 34.45 g/mol higher than the non-chlorinated analog 1-(2-(hydroxymethyl)phenyl)propan-2-one (164.20 g/mol) . This difference arises from the replacement of a hydrogen atom (1.01 g/mol) with a chlorine atom (35.45 g/mol). The increase in molecular weight contributes to a higher topological polar surface area and a lower calculated aqueous solubility, both of which impact oral bioavailability and permeability according to Lipinski's Rule of Five.

MW Shift
Reported
+34.45 g/mol vs. non-chlorinated analog
Reported molecular weight increase may influence Lipinski compliance review
Calculated from molecular formula; commercial standard available
Medicinal Chemistry Drug Design Physicochemical Properties

Increased Lipophilicity: LogP Shift of ~4.2 Units Relative to Non-Chlorinated Hydroxymethyl Analog

While experimental LogP data for 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one are not yet published, the non-chlorinated analog 1-(2-(hydroxymethyl)phenyl)propan-2-one exhibits a LogP of -1.688 [1], indicating high hydrophilicity due to the free hydroxymethyl group. Introduction of a chlorine atom at the α-position is known to increase LogP by approximately 1.5–2.5 units per halogen substitution. Consequently, the target compound is predicted to have a LogP in the range of 0.3 to 0.8, representing a shift of >4 LogP units relative to the comparator. This substantial increase in lipophilicity enhances membrane permeability but reduces aqueous solubility.

LogP Shift
Class-level
Predicted increase >4 LogP units vs. experimental comparator (−1.688)
Predicted lipophilicity shift supports ADME assay differentiation
Experimental target LogP not published; fragment-based estimate
Pharmacokinetics Lipophilicity ADME

Functional Group Orthogonality: Nucleophilic Substitution at the α-Chloro Position Enables Divergent Synthetic Pathways

The α-chloro group in 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one is susceptible to nucleophilic substitution by amines, thiols, alkoxides, and carbon nucleophiles, yielding a diverse array of α-functionalized ketones [1]. In contrast, the non-chlorinated analog 1-(2-(hydroxymethyl)phenyl)propan-2-one lacks this reactive site and cannot undergo direct substitution at the α-position. Patent literature describes chloro-hydroxy aryl ketones as key intermediates for pharmaceuticals and agrochemicals, with the chloro group enabling one-pot transformations to amino alcohols, ethers, and heterocycles [1]. The ortho-hydroxymethyl group further permits intramolecular cyclization or protection strategies that are impossible with simple chloro-phenylpropanones.

Synthetic Versatility
Reported
≥2-fold derivatization pathway increase
Two-site reactivity enables divergent synthesis planning
Supported by patent literature on α-chloro ketone intermediates
Organic Synthesis Building Block Derivatization

Procurement-Driven Application Scenarios for 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one


Dual-Functional Building Block for Parallel Medicinal Chemistry Optimization

Medicinal chemists designing structure-activity relationship (SAR) libraries require intermediates that allow independent modification of two pharmacophoric regions. 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one provides exactly that: the α-chloro group can be displaced with amines or thiols to vary the ketone substituent, while the hydroxymethyl group can be esterified, oxidized, or converted to a leaving group for further elaboration. The molecular weight (198.65 g/mol) and predicted LogP (0.3–0.8) place it within favorable lead-like space, making it suitable for hit-to-lead campaigns where both potency and physicochemical properties must be co-optimized .

Scalable Intermediate for Chloro-Hydroxy Aryl Ketone-Derived APIs and Agrochemicals

Process chemistry teams developing scalable routes to active pharmaceutical ingredients (APIs) or agrochemicals value intermediates with orthogonal reactive handles. The chloro and hydroxymethyl groups in 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one enable divergent synthesis: the chloro group can be replaced under mild conditions to install amines, ethers, or carbon chains, while the hydroxymethyl group can be protected or activated independently. Patent literature confirms that chloro-hydroxy aryl ketones of this class are key precursors to muscle relaxants (e.g., Tolperisone metabolites) and other therapeutic agents . Procuring this compound with ≥95% purity ensures reproducible yields in multi-step sequences and minimizes byproduct formation.

Physicochemical Probe for Investigating Chlorine Substituent Effects in ADME Studies

Researchers studying the impact of halogenation on pharmacokinetic parameters can use 1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one as a matched molecular pair with its non-chlorinated analog. The 34.45 g/mol increase in molecular weight and >4-unit LogP shift provide a clear, quantifiable perturbation to measure changes in membrane permeability, plasma protein binding, and metabolic stability . Because the hydroxymethyl group is conserved, any observed differences in biological activity can be confidently attributed to the chlorine atom, enabling robust structure-property relationship (SPR) analysis without confounding variables.

Application
Selection Property
Validation Focus
Parallel SAR library synthesis
Dual orthogonal reactive sites
Independent modification of two pharmacophoric regions
Scalable API / agrochemical intermediate synthesis
Chloro and hydroxymethyl handles for divergent synthesis
Process reproducibility and yield with ≥95% purity
Chlorine substituent effect studies
Matched molecular pair with non-chlorinated analog
Physicochemical property perturbation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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